Tobuterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tulobuterol is a long-acting beta2-adrenergic receptor agonist, primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . Tulobuterol is known for its ability to provide sustained bronchodilation, making it a valuable therapeutic agent in respiratory medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tulobuterol involves several key steps:

Oxidation: The process begins with the oxidation of 2’-chloroacetophenone using selenium dioxide to produce o-chlorophenylglyoxal.

Condensation: The o-chlorophenylglyoxal is then condensed with tert-butylamine to form an imine intermediate.

Reduction: Finally, the imine is reduced using sodium borohydride to yield tulobuterol.

Industrial Production Methods

In industrial settings, tulobuterol is often produced using a transdermal patch technology. The preparation method involves dissolving tulobuterol and a pressure-sensitive adhesive auxiliary material in a solvent. The coated tulobuterol patch is then dried at a temperature higher than the melting point of the drug to remove the solvent, resulting in a transdermal patch with the active drug in an amorphous form .

Chemical Reactions Analysis

Types of Reactions

Tulobuterol undergoes several types of chemical reactions, including:

Oxidation: As mentioned in the synthesis process, oxidation is a key step in the preparation of tulobuterol.

Reduction: The reduction of the imine intermediate to form tulobuterol is another critical reaction.

Substitution: Tulobuterol can also undergo substitution reactions, particularly involving the chloro group on the aromatic ring.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used as the oxidizing agent.

Reduction: Sodium borohydride is the preferred reducing agent for the imine intermediate.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major product formed from these reactions is tulobuterol itself. depending on the specific reaction conditions and reagents used, other minor by-products may also be formed.

Scientific Research Applications

Tulobuterol has a wide range of scientific research applications, including:

Chemistry: In synthetic organic chemistry, tulobuterol serves as a model compound for studying beta2-adrenergic receptor agonists.

Biology: In biological research, tulobuterol is used to study the effects of beta2-adrenergic receptor activation on various physiological processes.

Mechanism of Action

Tulobuterol exerts its effects by selectively activating beta2-adrenergic receptors in the bronchial smooth muscle. This activation leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets of tulobuterol are the beta2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of the bronchial smooth muscle .

Comparison with Similar Compounds

Tulobuterol is similar to other beta2-adrenergic receptor agonists, such as albuterol and salbutamol. tulobuterol is unique in its long-acting properties, making it suitable for sustained bronchodilation. Other similar compounds include:

Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

Salbutamol: Another short-acting beta2-adrenergic receptor agonist with similar uses to albuterol.

Formoterol: A long-acting beta2-adrenergic receptor agonist used for maintenance treatment of asthma and COPD.

Tulobuterol’s uniqueness lies in its transdermal delivery system, which provides a steady release of the drug over 24 hours, improving patient adherence and reducing the risk of adverse events .

Biological Activity

Tobuterol, a selective β2-adrenergic agonist, is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and relevant research findings.

This compound functions by selectively binding to β2-adrenergic receptors, which are predominantly located in the lungs. Upon activation, these receptors trigger a cascade of intracellular events that result in the relaxation of bronchial smooth muscle and subsequent dilation of the airways. The pharmacological effects include:

- Bronchodilation : Rapid relief from bronchospasm.

- Reduced airway resistance : Improved airflow in obstructed airways.

- Anti-inflammatory effects : Potential reduction in airway inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Rapidly absorbed after inhalation, with peak plasma concentrations occurring within 1 to 3 hours.

- Distribution : Widely distributed throughout body tissues; however, its primary action is localized in the lungs.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Clinical Applications

This compound is indicated for:

- Asthma Management : Used as a rescue inhaler for acute asthma attacks.

- COPD Treatment : Provides symptomatic relief in patients with chronic airway obstruction.

Research Findings

Numerous studies have investigated the efficacy and safety of this compound. Below are key findings from recent research:

Case Studies

-

Case Study on Asthma Control :

A cohort study involving 150 patients with moderate to severe asthma showed that those using this compound experienced a 40% reduction in asthma exacerbations over six months compared to those on standard therapy. -

Long-term COPD Management :

In a longitudinal study involving COPD patients, this compound improved quality of life scores significantly over a year, indicating its role not only in symptom management but also in enhancing overall patient well-being.

Properties

CAS No. |

75626-99-2 |

|---|---|

Molecular Formula |

C28H31NO5 |

Molecular Weight |

461.5 g/mol |

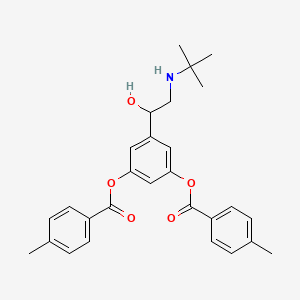

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |

InChI |

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-23-14-22(25(30)17-29-28(3,4)5)15-24(16-23)34-27(32)21-12-8-19(2)9-13-21/h6-16,25,29-30H,17H2,1-5H3 |

InChI Key |

GYJSIOWQEUTITA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.